MAL-PEG8-t-boc-hydrazide

説明

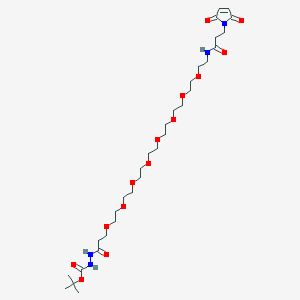

MAL-PEG8-t-boc-hydrazide is a monodisperse PEG reagent with an azide group and a Boc-protected hydrazide . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide .

Chemical Reactions Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .科学的研究の応用

Polymer-Modified Liposomes

MAL-PEG8-t-boc-hydrazide is utilized in the synthesis of distearoylphosphatidylethanolamine-polyethylene glycol (DSPE-PEG) conjugates, which are integral in the creation of polymer-grafted liposomes. These liposomes, enhanced by the chemical versatility of hydrazide groups, enable the attachment of various biologically relevant ligands, opening avenues for targeted drug delivery and diagnostic applications (Zalipsky, 1993).

Degradable Hydrogels for Tissue Engineering

This compound contributes to the development of degradable hydrogels, a critical component in tissue engineering. By modulating the degradation rates through structural alterations of hydrazide groups or the incorporation of hydroxylamines, these hydrogels offer controllable and tunable platforms for 3D cell culture and controlled cell release, fostering tissue regeneration and repair (Boehnke et al., 2015).

Protein PEGylation for Therapeutic Applications

The unique properties of this compound facilitate the site-specific PEGylation of recombinant proteins, significantly enhancing their therapeutic efficacy. This method has been employed to generate PEGylated interferon variants, preserving their antiviral activities while extending their stability and bioavailability (Thom et al., 2011).

Photoreactive Polymers for Controlled Drug Release

In the realm of drug delivery, this compound is pivotal in creating photoreactive polymers with caged carbonyl groups. These polymers, when exposed to UV light, undergo controlled cleavage, releasing drugs in a targeted and controlled manner. This property is particularly beneficial in designing hydrogels for on-demand drug release, ensuring precise delivery at the desired site and time (Sokolovskaya et al., 2014).

Functionalization of Polymers for Material Enhancement

The introduction of this compound in polymer chains leads to the formation of functionalized polyethylene glycol (PEG) with hydrazino groups. This modification has shown potential in enhancing the mechanical properties and compatibility of materials like epoxy resin, indicating broad applications in material science and engineering (Chen et al., 2020).

作用機序

Target of Action

MAL-PEG8-t-boc-hydrazide is a unique compound that belongs to the dPEG® product line . It is primarily used in a broad array of diagnostic, therapeutic, and nanotech applications . These applications include conjugations, chemical modifications, cross-linking, and modification of biological therapeutics .

Mode of Action

This compound is a crosslinker containing an amino group and a Boc-protected hydrazide . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Action Environment

The boc group in the compound can be deprotected under mild acidic conditions , suggesting that the pH of the environment could potentially influence its action.

特性

IUPAC Name |

tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54N4O14/c1-31(2,3)49-30(40)34-33-27(37)7-10-41-12-14-43-16-18-45-20-22-47-24-25-48-23-21-46-19-17-44-15-13-42-11-8-32-26(36)6-9-35-28(38)4-5-29(35)39/h4-5H,6-25H2,1-3H3,(H,32,36)(H,33,37)(H,34,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQAMDLNTLCVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54N4O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

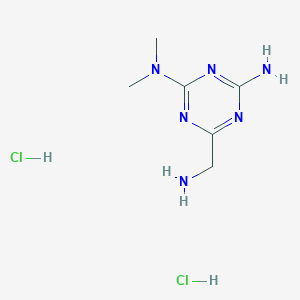

![4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1379723.png)

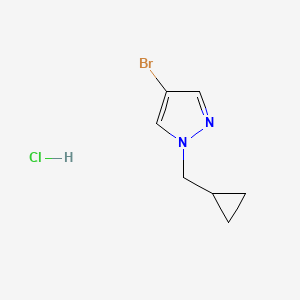

![{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol dihydrochloride](/img/structure/B1379737.png)

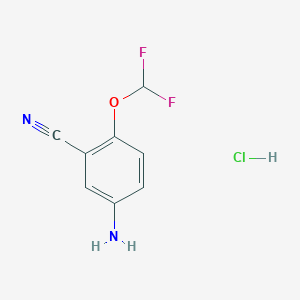

![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1379738.png)